molecular formula C7H9F3O2 B6221707 2-[(1s,3s)-3-(trifluoromethyl)cyclobutyl]acetic acid, cis CAS No. 2757961-58-1

2-[(1s,3s)-3-(trifluoromethyl)cyclobutyl]acetic acid, cis

Cat. No. B6221707
CAS RN: 2757961-58-1
M. Wt: 182.1
InChI Key:
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Description

2-[(1s,3s)-3-(trifluoromethyl)cyclobutyl]acetic acid, cis (cis-TFMCBA) is a cyclic organic acid that has recently been studied for its potential applications in scientific research. Cis-TFMCBA is a four-membered ring structure with a trifluoromethyl substituent on the β-carbon atom and an acetic acid group on the α-carbon atom. The unique molecular structure of cis-TFMCBA makes it an interesting compound for investigation and study.

Mechanism of Action

The mechanism of action of 2-[(1s,3s)-3-(trifluoromethyl)cyclobutyl]acetic acid, cis is not yet fully understood. However, it is believed that the trifluoromethyl substituent on the β-carbon atom of the molecule is responsible for its inhibitory activity against the enzyme acetylcholinesterase. This is because the trifluoromethyl group is able to form a hydrogen bond with the active site of the enzyme, thus preventing the enzyme from catalyzing the breakdown of acetylcholine.
Biochemical and Physiological Effects
Cis-TFMCBA has been found to have a number of biochemical and physiological effects. In vitro studies have shown that it can modulate the activity of enzymes involved in the metabolism of lipids, proteins, and carbohydrates. In addition, it has also been found to have anti-inflammatory, anti-oxidant, and anti-apoptotic effects.

Advantages and Limitations for Lab Experiments

The advantages of using 2-[(1s,3s)-3-(trifluoromethyl)cyclobutyl]acetic acid, cis in lab experiments include its low cost, ease of synthesis, and ability to modulate the activity of enzymes. However, there are also some limitations to its use. For example, it is not very soluble in water, which can make it difficult to use in aqueous solutions. In addition, its inhibitory activity against acetylcholinesterase is relatively weak, which can limit its usefulness in certain applications.

Future Directions

Future research on 2-[(1s,3s)-3-(trifluoromethyl)cyclobutyl]acetic acid, cis should focus on further elucidating its mechanism of action and exploring its potential applications in medicinal chemistry. In particular, further studies should be conducted to determine its ability to modulate the activity of other enzymes, as well as its potential to be used as a drug candidate for the treatment of neurological disorders. In addition, further studies should also be conducted to explore its potential anti-inflammatory, anti-oxidant, and anti-apoptotic properties. Finally, further research should also be conducted to determine its potential toxicity and side effects.

Synthesis Methods

Cis-TFMCBA can be synthesized through a two-step process. The first step involves the reaction of 2-bromocyclobutanol with trifluoromethanesulfonic anhydride to form the corresponding bromide. The second step involves the reaction of the bromide with sodium acetate to form 2-[(1s,3s)-3-(trifluoromethyl)cyclobutyl]acetic acid, cis.

Scientific Research Applications

Cis-TFMCBA has been studied for its potential applications in scientific research, particularly in the field of medicinal chemistry. Cis-TFMCBA has been found to have inhibitory activity against the enzyme acetylcholinesterase, which is involved in the breakdown of acetylcholine. This makes it a potential drug candidate for the treatment of Alzheimer’s disease and other neurological disorders. In addition, 2-[(1s,3s)-3-(trifluoromethyl)cyclobutyl]acetic acid, cis has also been studied for its ability to modulate the activity of other enzymes, such as the enzyme cyclooxygenase-2.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-[(1s,3s)-3-(trifluoromethyl)cyclobutyl]acetic acid, cis involves the following steps: protection of the carboxylic acid group, formation of the cyclobutane ring, introduction of the trifluoromethyl group, and deprotection of the carboxylic acid group.", "Starting Materials": [ "2-bromoacetic acid", "cyclobutene", "trifluoromethyl iodide", "diisopropylethylamine", "palladium(II) acetate", "copper(I) iodide", "sodium borohydride", "acetic acid", "hydrochloric acid", "sodium hydroxide", "ethanol", "water" ], "Reaction": [ "Step 1: Protection of the carboxylic acid group by reacting 2-bromoacetic acid with diisopropylethylamine and trifluoromethyl iodide in acetic acid to form the corresponding trifluoromethyl ester.", "Step 2: Formation of the cyclobutane ring by reacting the trifluoromethyl ester with cyclobutene in the presence of palladium(II) acetate and copper(I) iodide to form the corresponding cyclobutane carboxylic acid.", "Step 3: Introduction of the trifluoromethyl group by reacting the cyclobutane carboxylic acid with sodium borohydride and trifluoromethyl iodide in ethanol to form the corresponding trifluoromethyl cyclobutane carboxylic acid.", "Step 4: Deprotection of the carboxylic acid group by reacting the trifluoromethyl cyclobutane carboxylic acid with hydrochloric acid and sodium hydroxide in water to form 2-[(1s,3s)-3-(trifluoromethyl)cyclobutyl]acetic acid, cis." ] }

CAS RN

2757961-58-1

Molecular Formula

C7H9F3O2

Molecular Weight

182.1

Purity

95

Origin of Product

United States

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